Cas no 1119450-75-7 (4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride)

4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride is a chemically synthesized compound featuring a 1,2,4-oxadiazole core linked to a benzaldehyde moiety and a methyl(tetrahydro-2H-pyran-4-yl)amino substituent. This hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical research applications. The structural complexity of the molecule, including the oxadiazole and tetrahydropyran rings, suggests potential utility as an intermediate in drug discovery, particularly for targeting specific enzymatic or receptor interactions. Its well-defined synthetic pathway ensures high purity, while the aldehyde group offers versatility for further derivatization. This compound is primarily of interest in medicinal chemistry for its scaffold diversity and functional group compatibility.
4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride structure
1119450-75-7 structure
Product name:4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
CAS No:1119450-75-7
MF:C16H20ClN3O3
Molecular Weight:337.801302909851
CID:5186281

4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride 化学的及び物理的性質

名前と識別子

    • 4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
    • 4-[5-[[methyl(oxan-4-yl)amino]methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde;hydrochloride
    • 4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
    • 4-(5-([Methyl(tetrahydro-2h-pyran-4-yl)amino]methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
    • A925622
    • 4-(5-{[Methyl-(tetrahydro-pyran-4-yl)-ami
    • 4-[5-[[methyl(oxan-4-yl)amino]methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde
    • インチ: 1S/C16H19N3O3.ClH/c1-19(14-6-8-21-9-7-14)10-15-17-16(18-22-15)13-4-2-12(11-20)3-5-13;/h2-5,11,14H,6-10H2,1H3;1H
    • InChIKey: MWJHUVMKUKTPFT-UHFFFAOYSA-N
    • SMILES: Cl.O1CCC(CC1)N(C)CC1=NC(C2C=CC(C=O)=CC=2)=NO1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 355
  • トポロジー分子極性表面積: 68.5

4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM486020-1g
4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
1119450-75-7 97%
1g
$400 2023-03-19

4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride 関連文献

4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochlorideに関する追加情報

4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride: A Comprehensive Overview

The compound 4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride, with the CAS number 1119450-75-7, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which incorporates a benzaldehyde moiety linked to a 1,2,4-oxadiazole ring through a methyl group substituted with a methyl-tetrahydropyran amino group. The hydrochloride salt form suggests its potential application in pharmaceuticals, where such salts are commonly used to enhance solubility and stability.

Recent studies have highlighted the importance of oxadiazole-containing compounds in drug discovery. The 1,2,4-oxadiazole ring is a heterocyclic structure known for its versatility in forming various hydrogen bonds and π-interactions, making it an attractive scaffold for medicinal chemists. In this compound, the oxadiazole ring is further functionalized with a methyl group bearing an N-methyltetrahydropyran amino substituent. This substitution pattern is believed to enhance the compound's bioavailability and pharmacokinetic properties.

The benzaldehyde moiety in this compound serves as a key functional group that can participate in various chemical reactions. For instance, the aldehyde group can undergo condensation reactions to form imines or enamine derivatives, which are often explored in the synthesis of bioactive molecules. Additionally, the presence of the hydrochloride salt suggests that this compound may be utilized as an intermediate in the synthesis of more complex pharmaceutical agents.

From a synthetic perspective, the preparation of this compound likely involves multi-step reactions. The construction of the 1,2,4-oxadiazole ring typically requires cyclization reactions involving carbonyl compounds and ammonia derivatives. The subsequent substitution with the methyl-tetrahydropyran amino group would involve nucleophilic substitution or coupling reactions. The final step would involve protonation of the amine to form the hydrochloride salt.

In terms of applications, this compound may find utility in several areas. Its oxadiazole core could make it a candidate for anti-inflammatory or antitumor agents. Recent research has shown that oxadiazole-containing compounds can modulate various cellular pathways involved in inflammation and cancer progression. Furthermore, the tetrahydropyran moiety adds a cyclic ether structure that could enhance the compound's ability to cross biological membranes, thereby improving its bioavailability.

The methyl group attached to the amino nitrogen introduces additional steric effects and electronic properties that could influence the compound's interactions with biological targets. This substitution pattern may also play a role in optimizing the compound's solubility and stability under physiological conditions.

Looking ahead, further research into this compound could explore its potential as a lead molecule in drug discovery programs targeting specific diseases such as cancer or inflammatory disorders. Computational studies could provide insights into its binding affinity to various protein targets, while in vitro assays could assess its cytotoxicity and efficacy against disease models.

In conclusion, 4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride represents a promising chemical entity with diverse applications in organic synthesis and pharmacology. Its unique structure and functional groups make it an intriguing candidate for further exploration in both academic and industrial settings.

おすすめ記事

推奨される供給者
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd